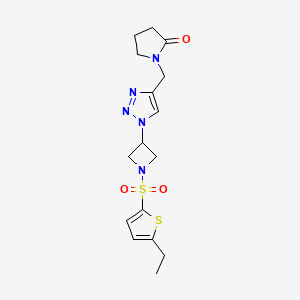

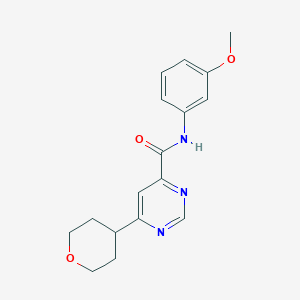

(3R,5S)-1-Benzyl-3,5-dimethylpiperidin-4-one;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

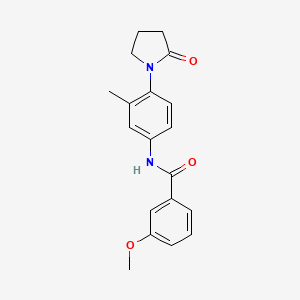

The compound “(3R,5S)-1-Benzyl-3,5-dimethylpiperidin-4-one;hydrochloride” is a complex organic molecule. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as (3R,5S)-fluvastatin have been synthesized via a seven-step procedure starting from aniline and [2H6] 2-bromopropane .Physical And Chemical Properties Analysis

The physical and chemical properties of diastereomers, which this compound may be, can vary significantly. They do not have the same overall shape, fit together in different ways, and experience different intermolecular attractions .Applications De Recherche Scientifique

Synthesis and Stereochemistry

(3R,5S)-1-Benzyl-3,5-dimethylpiperidin-4-one hydrochloride plays a significant role in the field of organic synthesis and stereochemistry. For example, research on the synthesis of diastereoisomeric 1,3-dimethylpiperidin-4-ols and related compounds has shown the importance of this compound in understanding the configurations and preferred conformations of derivatives based on their NMR characteristics (Casy & Jeffery, 1972).

Chemical Carcinogen Inhibitory Activity

Research has been conducted on the inhibitory effects of certain compounds, including derivatives of 3,5-dimethylpiperidin-4-one, toward chemical carcinogens. Studies have shown that these compounds can be effective in reducing tumor formation in specific experimental models (Lam, Pai, & Wattenberg, 1979).

Catalytic Activity in Organic Reactions

Compounds derived from 3,5-dimethylpiperidin-4-one have been used as catalytic ligands in organic reactions. For example, they have been shown to be effective in the enantioselective addition of diethylzinc to benzaldehyde, highlighting their utility in asymmetric synthesis (Vidal‐Ferran et al., 1998).

Conformational Studies

Conformational studies of N-benzylated 3,5-diakyl-2,6-diarylpiperidin-4-ones have shown the significance of (3R,5S)-1-Benzyl-3,5-dimethylpiperidin-4-one hydrochloride in understanding the stereochemistry and chemical shifts in these types of compounds (Dindulkar et al., 2012).

Stereoselective Synthesis

This compound is also involved in the stereoselective synthesis of cis-3,4-disubstituted piperidines, which are valuable templates in medicinal chemistry. The stereoselective preparation of these compounds showcases the versatility and importance of (3R,5S)-1-Benzyl-3,5-dimethylpiperidin-4-one hydrochloride in synthetic chemistry (Mollet et al., 2011).

Safety And Hazards

Propriétés

IUPAC Name |

(3R,5S)-1-benzyl-3,5-dimethylpiperidin-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO.ClH/c1-11-8-15(9-12(2)14(11)16)10-13-6-4-3-5-7-13;/h3-7,11-12H,8-10H2,1-2H3;1H/t11-,12+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCPBCRJBKZTFZ-IWKKHLOMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(C1=O)C)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](C1=O)C)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,5S)-1-Benzyl-3,5-dimethylpiperidin-4-one;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2748566.png)

![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-4-methoxyaniline](/img/structure/B2748573.png)

![2-chloro-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2748577.png)

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetohydrazide](/img/structure/B2748578.png)

methanone](/img/structure/B2748579.png)